molecular formula C18H12F3N3O B5524916 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5524916
M. Wt: 343.3 g/mol
InChI Key: QPFUXOOFPBYPOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, including 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, involves oxidative ring closure of hydrazine intermediates using oxidants like sodium hypochlorite in ethanol, presenting a clean, green approach. These methods offer high yields and purity in relatively short reaction times, highlighting an efficient synthesis pathway for these compounds (Doherty, León Sandoval, Mercier, & Leadbeater, 2023).

Molecular Structure Analysis

The crystal structure of related [1,2,4]triazolo derivatives has been extensively studied. For instance, a detailed crystal structure analysis using synchrotron X-ray powder diffraction data revealed intricate molecular arrangements, highlighting strong C−H⋯π and weak intermolecular hydrogen-bonding interactions that link molecules into a three-dimensional network (Gündoğdu et al., 2017).

Chemical Reactions and Properties

[1,2,4]Triazolo[4,3-a]pyridine derivatives undergo various chemical reactions, including metal-free oxidative N-N bond formation, which is crucial for constructing the triazolopyridine skeleton. This process features high yields and short reaction times, emphasizing the compound's reactivity and potential for further functionalization (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their behavior under various conditions, contributing to our understanding of their physical attributes.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for substitution reactions, and formation of novel derivatives, highlight the versatility of 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine. Research on the modification of related compounds to enhance or alter their biological activity further demonstrates the compound's significant chemical adaptability and utility in various applications (Wang et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine have been synthesized and evaluated for their antimicrobial activities. For example, the study by El-Agrody et al. (2000) synthesized several naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines, exhibiting promising antimicrobial properties (El-Agrody et al., 2000).

Novel Compounds Synthesis

Another study by Abdelhamid et al. (2012) focused on synthesizing various pyrazolo and pyrimidine derivatives containing the naphthofuran moiety. They synthesized compounds like [1,2,4]triazolo[4,3-a]pyrimidine and evaluated them via spectral data and chemical transformation (Abdelhamid et al., 2012).

Potential Anticancer Applications

Modifications of [1,2,4]triazolo[1,5-a]pyridine derivatives have shown potential in anticancer applications. Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing its anticancer effects and toxicity when orally administered (Wang et al., 2015).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibiting significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Herbicidal Activity

A study by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazolopyridines are used in medicinal chemistry due to their biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions involving this compound could be numerous, given the wide range of potential applications of triazolopyridines. These could include further studies into their synthesis, properties, and potential uses .

properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O/c1-25-14-8-6-11-4-2-3-5-13(11)16(14)17-23-22-15-9-7-12(10-24(15)17)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFUXOOFPBYPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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